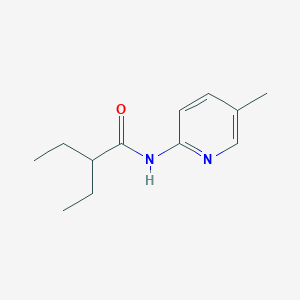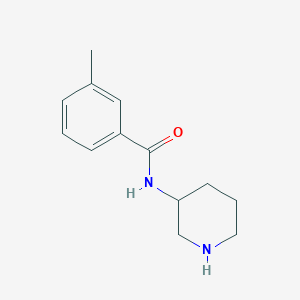![molecular formula C14H24N2O B12492895 2-Butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B12492895.png)
2-Butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE is a complex organic compound with the molecular formula C10H16N2O. It is also known by its alternative name, 5,7-dimethyl-1,3-diazaadamantan-6-one . This compound is characterized by its unique tricyclic structure, which includes nitrogen atoms and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of certain biochemical processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,3-diazaadamantan-6-one: Shares a similar tricyclic structure but differs in specific substituents.
2-benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one: Another related compound with a benzyl group instead of a butyl group.
Uniqueness
2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H24N2O |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C14H24N2O/c1-4-5-6-11-15-7-13(2)8-16(11)10-14(3,9-15)12(13)17/h11H,4-10H2,1-3H3 |
InChI Key |
GXZNHXURDCSUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1N2CC3(CN1CC(C2)(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12492825.png)
methanone](/img/structure/B12492826.png)
![Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492828.png)
![9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B12492829.png)
![3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492833.png)
![3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492834.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12492842.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]glycine](/img/structure/B12492855.png)

![Ethyl 5-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12492875.png)
![17-(4-chloro-3-nitrophenyl)-14-ethyl-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B12492877.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide](/img/structure/B12492879.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12492883.png)
